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Compound of Interest

Compound Name: 2-Demethyilcolchicine
CAS No.: 7336-36-9
Cat. No.: B1346099
Get Quote
. J

Metabolic Profiling, Tubulin Kinetics, and Experimental
Validation
Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite and structural analogue of the alkaloid
colchicine. While colchicine is a canonical microtubule destabilizing agent, 2-DMC occupies a
unique niche in structural biology and pharmacology. Unlike its isomer 3-demethylcolchicine (3-
DMC)—uwhich retains significant cytotoxicity—2-DMC exhibits altered binding kinetics to the
colchicine-binding site (CBS) on

-tubulin.

This guide details the mechanistic role of 2-DMC in G2/M phase cell cycle arrest, its utility as a
scaffold for affinity labeling (e.g., mapping Cys239), and the experimental protocols required to
validate its activity. It serves as a critical reference for researchers investigating the Structure-
Activity Relationship (SAR) of the tropolone ring system.
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Chemical & Pharmacological Profile
Structural Identity & Metabolic Origin

2-DMC is generated via the O-demethylation of colchicine at the C2 position of the A-ring. This
transformation is typically mediated by hepatic Cytochrome P450 enzymes (specifically
CYP3A4).

o Parent Compound: Colchicine (

)

o Metabolite: 2-Demethylcolchicine (

)

o Key Structural Change: Replacement of the methoxy group (-OCH3) at position 2 with a
hydroxyl group (-OH).

The "Potency Paradox"

In pharmacological assays, 2-DMC is significantly less potent than colchicine and 3-DMC. This
reduction in potency provides critical insight into the binding pharmacophore:

 Colchicine: High affinity (
).
o 3-DMC: Retains appreciable tubulin-binding and cytotoxicity.[1]

o 2-DMC: Reduced affinity, indicating the C2-methoxy group is essential for the hydrophobic
lock within the

-tubulin pocket.

Structural Biology Visualization

The following diagram illustrates the metabolic pathway and the differential binding interactions
of colchicine metabolites.
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Figure 1: Metabolic divergence of colchicine. Note the differential tubulin interaction sites for 2-
DMC vs. 3-DMC.

Mechanism of Action: G2/M Arrest

Although 2-DMC is less potent, at sufficient concentrations (or when derivatized), it induces cell
cycle arrest through the classical tubulin-poisoning pathway.

Tubulin Binding & Depolymerization

2-DMC binds to the interface between

- and

-tubulin. The presence of the C2-hydroxyl group alters the steric fit, but the core tropolone ring
still occupies the binding pocket.

e Binding: Ligand enters the CBS on soluble tubulin dimers.

o Conformational Change: The "curved" tubulin conformation is stabilized, preventing
incorporation into the straight microtubule lattice.

o Catastrophe: Existing microtubules depolymerize due to the loss of the GTP-cap.

The Spindle Assembly Checkpoint (SAC)

The arrest at G2/M is a downstream consequence of spindle failure:

o Checkpoint Activation: Unattached kinetochores recruit Mad2 and BubR1.
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e APC/C Inhibition: The Mitotic Checkpoint Complex (MCC) inhibits the Anaphase-Promoting
Complex/Cyclosome (APC/C).

e Cyclin B1 Stabilization: Without APC/C activity, Cyclin B1 is not ubiquitinated and degraded.

o Arrest: The cell remains locked in metaphase (prometaphase), eventually leading to
apoptosis (mitotic catastrophe).
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Figure 2: Signaling cascade leading from 2-DMC tubulin binding to G2/M arrest.
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Experimental Methodologies

To validate the role of 2-DMC, researchers must distinguish its effects from general toxicity. The
following protocols are "Gold Standard" for this compound.

Protocol A: Tubulin Polymerization Assay
(Fluorescence)

Objective: Quantify the

of 2-DMC for polymerization inhibition relative to colchicine.

» Reagent Prep: Prepare 10 mg/mL tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1
mM EGTA, 1 mM MgCI2, pH 6.9) with 1 mM GTP.

o Dye: Add DAPI (10 uM) or a reporter dye sensitive to polymerization.
e Treatment:
o Control: DMSO (Vehicle).
o Reference: Colchicine (1 uM, 5 pM).
o Test: 2-DMC (1 pM, 10 pM, 50 puM).
o Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.
e Analysis: The

of the polymerization curve will be reduced in a dose-dependent manner. Expect 2-DMC to
require 10-50x higher concentration than colchicine for equivalent inhibition.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest in HeLa or MCF-7 cell lines.
Step-by-Step Workflow:

e Seeding: Seed

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

cells/well in 6-well plates. Incubate 24h.

e Dosing: Treat with 2-DMC (Titrate: 100 nM — 10 pM) for 24 hours.
e Harvest: Trypsinize cells; include floating (apoptotic) cells.
 Fixation (Critical):
o Wash with PBS.
o Add dropwise to ice-cold 70% ethanol while vortexing (prevents clumping).
o Fix at -20°C for >2 hours (overnight preferred).
e Staining:
o Wash ethanol out with PBS.

o Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20 pg/mL Propidium lodide (PI)
+ 0.2 mg/mL RNase A.

o Incubate 30 min at 37°C in dark.
e Acquisition: Run on Flow Cytometer (e.g., BD FACSCanto). Collect 20,000 events.
o Gating:

o Gate 1: FSC vs SSC (Cells).

o Gate 2: FSC-H vs FSC-A (Singlets).

o Gate 3: Pl Histogram (FL2-A).

o Output: A distinct peak at 4N DNA content indicates G2/M arrest.

Data Presentation: Comparative Potency
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Tubulin Binding (

Primary Binding
Compound IC50 (MCF-7 Cells)

) Residue
o Cys354 (via A/B ring
Colchicine ~10 nM ,
fit)
3-DMC High ~15 nM Cys354
2-DMC Low >500 nM Proximal to Cys239

Note: The specific interaction with Cys239 is revealed using the affinity label 2-chloroacetyl-2-
demethylthiocolchicine.

Future Outlook in Drug Development

While 2-DMC itself is not a primary drug candidate due to low potency, it is an invaluable
Chemical Probe:

« Affinity Labeling: Derivatives like 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) are used
to covalently map the topography of the colchicine binding site. 2-CTC reacts preferentially
with Cys239 on

-tubulin, whereas 3-CTC reacts with Cys354.[2] This proves the orientation of the A-ring
within the pocket.

e Prodrug Design: The C2-hydroxyl provides a handle for glycosylation or esterification,
potentially creating prodrugs that improve solubility or targeting, releasing the active
pharmacophore (if converted back) or serving as a stable, less toxic analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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